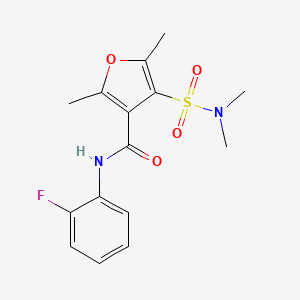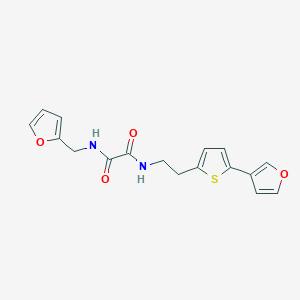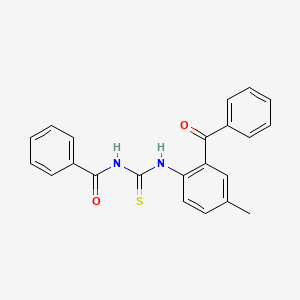
3-oxo-N-(tiazol-2-il)-2,3-dihidro-1H-indeno-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring attached to an indene moiety, which is further functionalized with a carboxamide group
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of phosphodiesterase type 5 (PDE5), which is a target for treating conditions like erectile dysfunction and pulmonary hypertension.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Phosphodiesterase type 5 (PDE5) and Cyclooxygenase-1/2 (COX-1/2) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. COX-1/2 are enzymes involved in the inflammatory response.
Mode of Action
This compound interacts with its targets by inhibiting their activity . It binds to the active sites of PDE5 and COX-1/2, preventing them from carrying out their functions. This results in an increase in cGMP levels and a decrease in the production of pro-inflammatory prostaglandins .
Biochemical Pathways
The inhibition of PDE5 leads to an increase in cGMP levels. This activates protein kinase G (PKG), which plays a crucial role in various biochemical pathways, including those involved in muscle relaxation and vasodilation . The inhibition of COX-1/2, on the other hand, reduces the production of pro-inflammatory prostaglandins, thereby attenuating the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include muscle relaxation, vasodilation, and attenuation of the inflammatory response . These effects suggest a potential therapeutic role for this compound in conditions such as erectile dysfunction and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate starting materials under controlled conditions.
Indene Derivative Preparation: The indene moiety can be prepared through cyclization reactions involving suitable precursors.
Coupling Reaction: The final step involves coupling the thiazole ring with the indene derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: This compound also features a thiazole ring and has been studied for its biological activities.
3-oxo-N-(thiazol-2-yl)butanamide: Another thiazole-based compound with potential pharmacological applications.
Uniqueness
3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide stands out due to its unique indene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole-based compounds and contributes to its potential as a versatile scaffold for drug development.
Propiedades
IUPAC Name |
3-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-11-7-10(8-3-1-2-4-9(8)11)12(17)15-13-14-5-6-18-13/h1-6,10H,7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINVIRRXFWFOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-BENZOTHIAZOL-2-YL)-4-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2505890.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2505893.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)
![ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2505897.png)
![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2505901.png)

![4-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2505904.png)
![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)
![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)
![3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide](/img/structure/B2505911.png)
